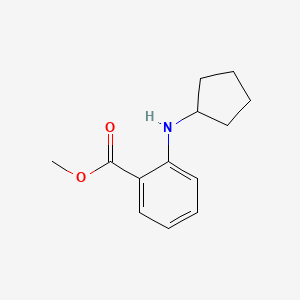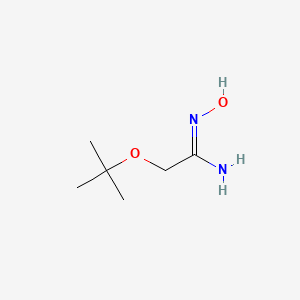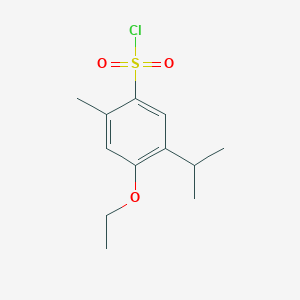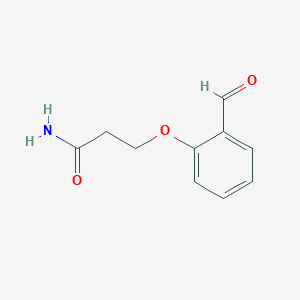![molecular formula C10H12N4O B1438247 2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 90870-78-3](/img/structure/B1438247.png)
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol
Overview
Description
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process can be optimized for large-scale production by employing continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives (e.g., ketones), reduced derivatives (e.g., amines), and substituted derivatives (e.g., N-alkyl pyrazoles) .
Scientific Research Applications
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(pyridin-3-yl)ethan-1-ol
- (S)-2-amino-2-(pyridin-3-yl)ethan-1-ol dihydrochloride
- 3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)]
Uniqueness
What sets 2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol apart from similar compounds is its unique combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-10-6-9(13-14(10)4-5-15)8-2-1-3-12-7-8/h1-3,6-7,15H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNWFLWRPSHSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)
![3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide](/img/structure/B1438165.png)
![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1438167.png)
![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)






![3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide](/img/structure/B1438178.png)

![4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline](/img/structure/B1438185.png)
![3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1438187.png)
